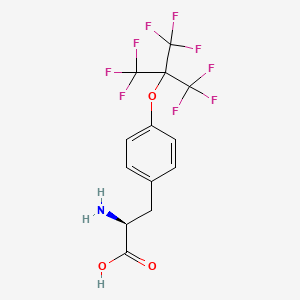![molecular formula C13H27NO B13065598 4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol](/img/structure/B13065598.png)
4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol is an organic compound with the molecular formula C₁₃H₂₇NO. It is characterized by the presence of a cyclohexyl group substituted with two methyl groups at the 2 and 6 positions, an amino group, and a pentanol chain. This compound is of interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The starting material, 2,6-dimethylcyclohexanone, is subjected to reductive amination with an appropriate amine to form the 2,6-dimethylcyclohexylamine.
Alkylation: The 2,6-dimethylcyclohexylamine is then alkylated with 4-bromopentan-1-ol under basic conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 4-[(2,6-dimethylcyclohexyl)amino]pentan-1-one.
Reduction: Formation of 4-[(2,6-dimethylcyclohexyl)amino]pentane.
Substitution: Formation of 4-[(2,6-dimethylcyclohexyl)amino]pentyl halides.
Applications De Recherche Scientifique
4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
- 4-[(2,6-Dimethylcyclohexyl)amino]pentan-2-ol
- 4-[(2,6-Dimethylcyclohexyl)amino]butan-1-ol
- 4-[(2,6-Dimethylcyclohexyl)amino]hexan-1-ol
Comparison: 4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol is unique due to its specific substitution pattern and chain length, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications.
Propriétés
Formule moléculaire |
C13H27NO |
|---|---|
Poids moléculaire |
213.36 g/mol |
Nom IUPAC |
4-[(2,6-dimethylcyclohexyl)amino]pentan-1-ol |
InChI |
InChI=1S/C13H27NO/c1-10-6-4-7-11(2)13(10)14-12(3)8-5-9-15/h10-15H,4-9H2,1-3H3 |
Clé InChI |
NQLSJXRZZSWZTR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1NC(C)CCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Butan-2-yl)oxy]benzene-1,2-diamine](/img/structure/B13065520.png)
![N-[(2-Bromophenyl)methyl]-2-methyloxolan-3-amine](/img/structure/B13065521.png)

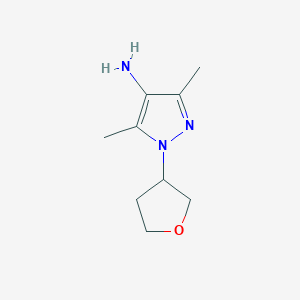
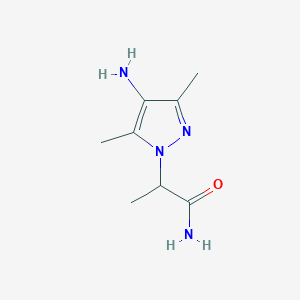
![1-[(4-Ethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B13065551.png)
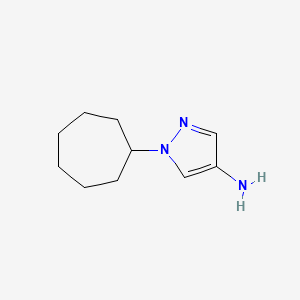
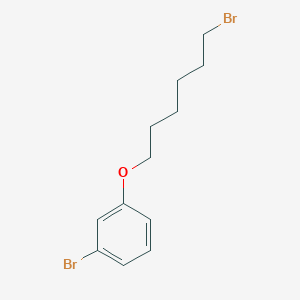
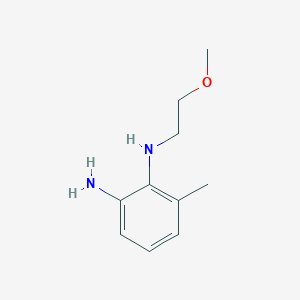
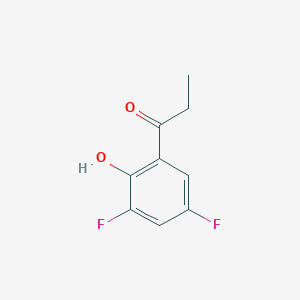
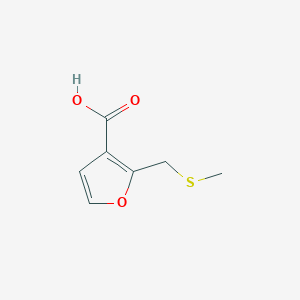
![1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065603.png)
